4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
4-Methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 4 and 5 with a 3-methylphenyl group and a propan-2-ylsulfanyl (isopropylthio) moiety, respectively. The triazole ring is further functionalized via a methylene bridge to a 4-methoxybenzamide group.
Properties
IUPAC Name |
4-methoxy-N-[[4-(3-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14(2)28-21-24-23-19(25(21)17-7-5-6-15(3)12-17)13-22-20(26)16-8-10-18(27-4)11-9-16/h5-12,14H,13H2,1-4H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCMQUYQXCYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SC(C)C)CNC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropylthio Group: This step often involves the use of isopropylthiol and a suitable catalyst to introduce the isopropylthio group onto the triazole ring.
Attachment of the m-Tolyl Group: This can be done via a Friedel-Crafts alkylation reaction.
Formation of the Methoxybenzamide Group: This step involves the reaction of the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with commercially available precursors such as substituted benzamides and triazole derivatives.
- Reagents and Catalysts : Various reagents including bases and catalysts are employed to facilitate reactions like nucleophilic substitutions and coupling reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its ability to interact with various biological targets:
- Antimicrobial Activity : Research indicates that triazole derivatives can exhibit antimicrobial properties. Studies have shown that compounds similar to 4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide demonstrate efficacy against a range of bacterial strains and fungi .
- Anticancer Properties : Triazole derivatives are being explored for their anticancer activities. The compound may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Effects : Some studies suggest that triazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives identified this compound as having potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the inhibition of cell wall synthesis.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests a potential role in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The isopropylthio group can enhance lipophilicity, improving cell membrane permeability. The methoxybenzamide group can interact with various receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous 1,2,4-triazole derivatives is provided below, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Lipophilicity: The propan-2-ylsulfanyl group in the target compound and its analogs (e.g., ) enhances lipophilicity (logP ~3.5–4.0), favoring membrane permeability. In contrast, the hydroxycarbamoylmethylsulfanyl group in introduces polar character, reducing logP (~2.8–3.2) but improving aqueous solubility .
Biological Activity :
- Compounds with thioether linkages (e.g., target compound, ) exhibit moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) due to membrane disruption .
- The hydroxamic acid derivative shows promise as a histone deacetylase (HDAC) inhibitor (IC50: 0.2–0.5 µM), leveraging its metal-chelating capability .
- Sulfamoyl-triazine hybrids (e.g., ) demonstrate carbonic anhydrase inhibition (Ki: 10–20 nM), attributed to the sulfamoyl group’s interaction with zinc in the enzyme active site .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to , involving cyclocondensation of thiosemicarbazides with acetic acid/sodium acetate, yielding triazole cores with >70% efficiency .
- Schiff base derivatives (e.g., ) require aldehyde intermediates, complicating purification but enabling tunable electronic properties via substituent variation .
Biological Activity
The compound 4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a methoxy group, a triazole ring, and a sulfanyl group that contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles demonstrated potent activity against various bacterial strains and fungi. Specifically, compounds similar to the one showed effective inhibition against Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Candida albicans | 15 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays demonstrated that certain triazole compounds exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a related compound showed an IC50 value of 25 µM against MCF-7 cells, indicating strong antiproliferative activity .
Cholinesterase Inhibition
Triazole compounds have also been investigated for their inhibitory effects on cholinesterase enzymes. A derivative similar to the compound displayed notable inhibition against butyrylcholinesterase (BChE), with an IC50 value comparable to standard drugs used in Alzheimer's treatment .
The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes. For instance, the inhibition of microbial growth is thought to result from disruption of cell wall synthesis or interference with nucleic acid synthesis. In cancer cells, these compounds may induce apoptosis through various pathways including oxidative stress and mitochondrial dysfunction.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives found that modifications to the sulfanyl group significantly enhanced antibacterial activity. The compound's structure was optimized for increased lipophilicity, which correlated with improved membrane permeability and efficacy against resistant strains .
- Anticancer Potential : In another investigation, a closely related triazole derivative was tested against multiple cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in chemotherapy treatments .
Q & A
Q. What are the key synthetic strategies for preparing 4-methoxy-N-{[4-(3-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
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Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid catalysis .
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Step 2 : Introduction of the propan-2-ylsulfanyl group via nucleophilic substitution using isopropyl thiol in anhydrous DMF .
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Step 3 : Benzamide coupling via Schotten-Baumann reaction, where the triazole-methyl intermediate reacts with 4-methoxybenzoyl chloride in dichloromethane with a base (e.g., triethylamine) .
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Optimization : Reaction yields improve with controlled temperature (60–80°C) and inert atmospheres (argon/nitrogen) to prevent oxidation of sulfur-containing groups .
Table 1: Reaction Optimization Parameters
Step Solvent Catalyst Temperature (°C) Yield (%) Reference 1 Ethanol AcOH 80 65–75 2 DMF None 60 70–80 3 CH₂Cl₂ Et₃N RT 85–90
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example:
- The methoxy group (4-OCH₃) appears as a singlet at δ 3.8–4.0 ppm.
- The propan-2-ylsulfanyl group shows a septet (δ 3.5–3.7 ppm) for the CH group and doublets (δ 1.2–1.4 ppm) for the methyl groups .
- Mass Spectrometry (HRMS) : Exact mass matching confirms molecular formula (e.g., m/z calculated for C₂₃H₂₆N₄O₂S: 430.18) .
- HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm .
Advanced Research Questions
Q. What computational approaches are used to predict the reactivity and stability of this compound?
- Methodological Answer :
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DFT Calculations : B3LYP/6-31G(d,p) basis sets model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites .
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Molecular Dynamics (MD) : Simulates interactions in biological systems (e.g., binding to enzyme active sites) using software like GROMACS .
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Docking Studies : Autodock Vina predicts binding affinities for targets like cyclooxygenase-2 (COX-2) or kinases, guiding biological testing .
Table 2: Key Computational Findings
Property Value (DFT) Biological Relevance Reference HOMO-LUMO Gap (eV) 4.2 Indicates moderate reactivity LogP (Partition Coeff.) 3.8 Suggests good membrane permeability
Q. How can researchers resolve contradictions between theoretical predictions and experimental bioactivity data?
- Methodological Answer :
- Step 1 : Validate computational models by comparing MD-simulated binding poses with crystallographic data (if available) .
- Step 2 : Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics and reconcile discrepancies with docking scores .
- Step 3 : Conduct SAR studies by synthesizing analogs (e.g., replacing isopropylsulfanyl with methylthio) to isolate structural contributors to activity .
Q. What strategies are effective for studying its enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against targets like xanthine oxidase .
- Fluorescence Quenching : Monitor tryptophan residues in enzymes (e.g., human carbonic anhydrase) to assess binding-induced conformational changes .
- In Silico Mutagenesis : Predict critical residues for binding using tools like FoldX and validate via site-directed mutagenesis .
Q. How can researchers optimize synthetic routes for scale-up without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., oxidation of sulfanyl groups) by minimizing residence time .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in substitution steps to improve sustainability .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
Data Contradiction Analysis Example
Scenario : DFT predicts strong COX-2 inhibition, but in vitro assays show weak activity.
- Resolution Steps :
- Verify enzyme source (e.g., human vs. murine COX-2 may differ in active-site residues) .
- Test metabolite stability (e.g., sulfoxide formation via HPLC-MS) to check for rapid degradation .
- Re-run docking with solvation effects (implicit solvent models) to refine binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
